molecular formula C22H13BrN2O4 B12462567 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355433-75-9

4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12462567
CAS No.: 355433-75-9
M. Wt: 449.3 g/mol
InChI Key: SPANVCAUPHQJFE-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-(4-Bromophenyl)quinoline-4-carboxylate ( 332381-20-1) is a chemical compound supplied for research and development purposes. While specific biological data for this exact compound is limited, it belongs to a class of 2-phenylquinoline-4-carboxylate derivatives that are of significant interest in medicinal chemistry . Quinoline scaffolds are extensively investigated for their diverse biological properties . In particular, structurally similar compounds featuring the 2-phenylquinoline core have demonstrated potent biological activities in scientific studies. Recent research on analogous molecules has shown promising antiproliferative activity against cancer cell lines, such as breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2), through mechanisms that may involve the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase . Other quinoline derivatives are also explored as potential antimicrobial agents , with their mechanism of action linked to the inhibition of microbial DNA gyrase, a critical bacterial enzyme . The presence of both bromophenyl and nitrophenyl substituents in this molecule suggests its potential utility as a key synthetic intermediate for the preparation of more complex bioactive molecules . This product is intended for research use by qualified professionals in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

355433-75-9

Molecular Formula

C22H13BrN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

(4-nitrophenyl) 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H13BrN2O4/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)24-21)22(26)29-17-11-9-16(10-12-17)25(27)28/h1-13H

InChI Key

SPANVCAUPHQJFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound is compared to analogues with modifications in:

  • Ester groups (e.g., methyl, isopropyl, or substituted phenyl esters).
  • Substituents on the quinoline core (e.g., methyl, methoxy, or halogen groups).
  • Aromatic ring substituents (e.g., bromo, chloro, nitro, or methoxy groups).

Key differences in electronic, steric, and solubility properties are summarized below.

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituents (Quinoline 2-position / Ester) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate 4-Bromophenyl / 4-Nitrophenyl C23H14BrN2O5* ~493.3 Not explicitly listed Strong electron-withdrawing nitro group; high polarity
(4-Bromophenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate 4-Methoxyphenyl / 4-Bromophenyl C23H17BrNO3 442.3 332381-29-0 Methoxy group enhances solubility
Methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate 4-Bromophenyl / Methyl C18H14BrNO2 356.2 488861-00-3 Methyl ester reduces steric hindrance
Isopropyl 2-(4-bromophenyl)quinoline-4-carboxylate 4-Bromophenyl / Isopropyl C19H16BrNO2 370.2 356087-00-8 Bulky isopropyl ester lowers solubility
2-(4-Nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate 2,4-Dichlorophenyl / 4-Nitrophenyl-oxoethyl C24H14Cl2N2O5 481.3 355433-01-1 Dichloro substituents increase lipophilicity

*Calculated based on analogues in and .

Electronic and Functional Group Impact

  • Nitro Group (4-Nitrophenyl) :
    • Increases electron deficiency, enhancing reactivity in nucleophilic aromatic substitution or charge-transfer interactions .
    • May improve binding to electron-rich biological targets (e.g., enzymes or receptors) compared to methoxy or methyl groups.
  • Chloro substituents offer similar electronic effects but lower molecular weight .
  • Methoxy and Methyl Groups: Methoxy groups improve solubility via hydrogen bonding but reduce electrophilicity .

Biological Activity

4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the compound's biological properties, particularly its antimicrobial and anticancer effects, supported by various studies and findings.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of quinoline derivatives, including 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate. This compound has shown moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. In vitro studies have demonstrated that this compound exhibits MIC values ranging from 10 ng/mL to 62 ng/mL against Staphylococcus aureus and other pathogens .
BacteriaMIC (ng/mL)
Staphylococcus aureus10
Escherichia coli35
Pseudomonas aeruginosa62

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied, with promising results for 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate. This compound has been evaluated against several cancer cell lines.

  • Cell Lines Tested : It has demonstrated cytotoxic effects on breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116) cell lines. The mechanism of action involves the induction of oxidative stress leading to DNA damage and apoptosis in cancer cells .
Cell LineIC50 (µM)
MCF-715
HepG220
HCT11625

Case Studies

  • Study on Antimicrobial Efficacy : A research study conducted by Mantoani et al. focused on the synthesis and evaluation of various quinoline derivatives, including the target compound. The study found that compounds similar to 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate exhibited significant antibacterial activity through DNA gyrase inhibition .
  • Anticancer Evaluation : In a study published in ACS Omega, researchers synthesized several quinoline derivatives and tested their anticancer properties. The results indicated that the target compound effectively inhibited cell proliferation in MCF-7 and HepG2 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

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